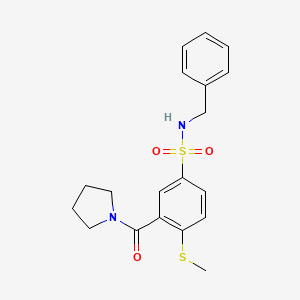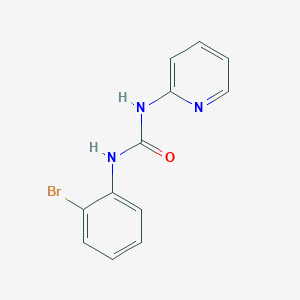![molecular formula C20H19N3O3S B4739095 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4739095.png)
3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is a chemical compound that is commonly referred to as PS-1145. It is a selective inhibitor of IκB kinase (IKK), a key enzyme in the nuclear factor kappa B (NF-κB) signaling pathway. PS-1145 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
PS-1145 selectively inhibits 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, a key enzyme in the NF-κB signaling pathway. 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide phosphorylates IκB, a cytoplasmic inhibitor of NF-κB, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. PS-1145 prevents the phosphorylation of IκB by inhibiting the activity of 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, thereby blocking the activation of NF-κB.
Biochemical and Physiological Effects:
PS-1145 has been shown to have potent anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. PS-1145 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PS-1145 is a potent and selective inhibitor of 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, making it a valuable tool for studying the NF-κB signaling pathway. However, its use in lab experiments is limited by its poor solubility in aqueous solutions. PS-1145 also has a relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
For PS-1145 research include:
1. Development of more potent and selective 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide inhibitors with improved pharmacokinetic properties.
2. Evaluation of the efficacy of PS-1145 in clinical trials for the treatment of cancer, inflammation, and autoimmune disorders.
3. Investigation of the role of 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide in other cellular processes, such as cell differentiation and metabolism.
4. Identification of biomarkers that can predict the response to PS-1145 treatment.
5. Development of combination therapies that target multiple components of the NF-κB signaling pathway.
Conclusion:
In conclusion, PS-1145 is a selective inhibitor of 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production and induction of apoptosis in cancer cells. PS-1145 has advantages and limitations for lab experiments, and future directions for PS-1145 research include the development of more potent and selective 3-methyl-4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide inhibitors, evaluation of its efficacy in clinical trials, and investigation of its role in other cellular processes.
Aplicaciones Científicas De Investigación
PS-1145 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune responses, cell proliferation, and apoptosis. Aberrant activation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-3-methyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-13-16(20(24)22-14-17-7-5-6-12-21-17)10-11-19(15)23-27(25,26)18-8-3-2-4-9-18/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESNPXIAQJYTBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[(phenylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B4739019.png)
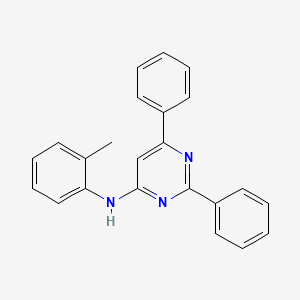
![4-({[(9-oxo-10(9H)-acridinyl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4739032.png)

![methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4739040.png)
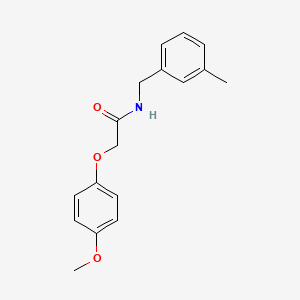
![methyl 4-{[3-(2-methoxy-2-oxoethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4739057.png)
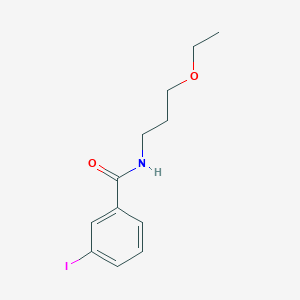
![N-(2-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4739068.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4739071.png)
![N-allyl-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4739092.png)
